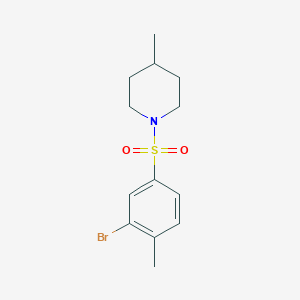

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine

Description

Properties

IUPAC Name |

1-(3-bromo-4-methylphenyl)sulfonyl-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2S/c1-10-5-7-15(8-6-10)18(16,17)12-4-3-11(2)13(14)9-12/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNKYSUWCWYYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Catalytic Hydrogenation of 4-Methyl-3-nitropyridine

- Raw Material: 4-Methyl-3-nitropyridine

- Catalyst: Palladium on carbon (Pd/C) or Raney Nickel

- Solvent: Methanol

- Conditions: Hydrogenation at 20–40°C under 0.5 MPa pressure in an autoclave

- Process:

- Dissolve 4-methyl-3-nitropyridine in methanol.

- Add catalyst (Pd/C or Raney Ni).

- Conduct hydrogenation under specified conditions until complete (monitored via TLC).

- Filter off catalyst using diatomite drainage, concentrate to obtain 4-methyl-3-aminopyridine with yields up to 97% (see Embodiments 2 and 3).

Method B: Direct Bromination of 4-Methylpiperidine

- Reagents: 4-Methylpiperidine, bromine (Br₂)

- Conditions: Cryogenic cooling (-5°C to 0°C), slow bromine addition

- Process:

- Dissolve 4-methylpiperidine in a suitable solvent (e.g., ethyl acetate).

- Cool solution to -5°C.

- Slowly add bromine, maintaining temperature to control mono- or di-bromination.

- Quench with sodium nitrite solution, adjust pH with sodium hydroxide.

- Extract, dry, and concentrate to yield 4-methyl-3-bromopyridine with approximately 95% yield.

Synthesis of 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine

This electrophile is crucial for subsequent coupling reactions to generate the target compound.

Method: Sulfonyl Chloride Route

- Starting Material: 4-Methylpiperidine

- Reagents: p-Toluenesulfonyl chloride (TsCl), sodium carbonate, solvents such as pyridine

- Conditions: Room temperature, inert atmosphere (argon), reaction duration ~24 hours

- Process:

Method: Bromomethylation

- Reagents: Paraformaldehyde or formaldehyde, hydrobromic acid (HBr), sodium nitrite

- Conditions: Cold temperatures (-5°C to 0°C), slow addition

- Process:

Coupling to Form the Final Compound

The final step involves nucleophilic substitution of the sulfonyl electrophile with a suitable nucleophile derived from the methylpiperidine intermediate.

Method: Nucleophilic Substitution with Lithium Hydride

- Reagents: 4-Methylpiperidine derivative, 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine, lithium hydride (LiH)

- Conditions: Homogenization in N,N-dimethylformamide (DMF), stirring at room temperature or slightly elevated temperature (4–6 hours)

- Process:

Research Data Table: Preparation Summary

Research Findings and Notes

- Yield Optimization: The use of inert atmospheres (argon) and controlled temperatures (20–40°C) significantly enhances yields and purity.

- Purification Techniques: Recrystallization from methanol or petroleum ether: ethyl acetate mixtures is standard for high purity.

- Spectral Confirmation: NMR, IR, and EI-MS are routinely employed to confirm structures at each stage, ensuring the integrity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of sulfides.

Scientific Research Applications

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom and methyl group can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Catalytic and LOHC Performance

Sulfonyl piperidines are pivotal in LOHC systems for hydrogen storage. Comparisons include:

- 4-Methylpiperidine/4-Methylpyridine System: Hydrogen capacity: 6.1 wt%, superior to cyclohexane (6.0 wt%) . Catalyzed by Ir-pincer complexes (e.g., POCOP-Ir on Al₂O₃), achieving 91,000 turnovers in 45 h . Target Compound Potential: Bromo and methyl substituents may hinder dehydrogenation due to steric effects but could stabilize intermediates via electron-withdrawing effects .

Analogous Nitro/Chloro Derivatives :

Physicochemical Properties

| Property | 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine | 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperidine | 1-(4-Bromomethylbenzenesulfonyl)-4-methylpiperidine |

|---|---|---|---|

| Molecular Weight | 318.23 g/mol | 333.78 g/mol | 305.25 g/mol |

| Boiling Point | ~300°C (estimated) | >300°C (decomposes) | ~280°C |

| Solubility | Low in water; soluble in DMF, DMSO | Low in polar solvents | Moderate in methanol |

| Thermal Stability | Stable up to 250°C (similar to alumina-supported Ir) | Decomposes above 300°C | Stable at <200°C |

Key Observations :

- Bromine’s steric bulk reduces solubility compared to chloro/nitro analogs.

- Sulfonamide groups enhance thermal stability, critical for catalytic applications .

Biological Activity

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and antitumor contexts. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound features a piperidine ring substituted with a sulfonyl group and a brominated phenyl moiety. Its structural formula is represented as follows:

Biological Activity Overview

Recent studies have highlighted the compound's diverse biological activities, including:

- Anti-inflammatory Effects : The compound has shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. In comparative studies, it exhibited a reduction in NO secretion levels, indicating its potential as an anti-inflammatory agent .

- Antitumor Activity : Structure-activity relationship studies suggest that modifications in the arylsulfonamide moiety can enhance antiproliferative effects against various cancer cell lines. Specifically, compounds with specific substitutions have demonstrated IC50 values in the nanomolar range against colon cancer cells .

Anti-inflammatory Activity

A study evaluated the anti-inflammatory activity of various sulfonyl compounds, including this compound. The results indicated:

| Compound | NO Production (%) | Reference Standard |

|---|---|---|

| Control | 100% | - |

| PDTC | 68.32 ± 2.69% | Pyrrolidine dithiocarbamate |

| Title Compound | 49.19 ± 1.50% | 6 μM concentration |

The title compound significantly reduced NO production compared to the control group, suggesting effective anti-inflammatory properties .

Antitumor Activity

In a structure-activity relationship (SAR) study focusing on piperidine derivatives, the compound exhibited promising antitumor activity:

| Compound Variant | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Parent Compound | 25 | DLD-1 Colon Cancer |

| Brominated Variant | 3.2 | DLD-1 Colon Cancer |

| Unsubstituted Variant | >120 | HCT116 Colon Cancer |

The brominated variant showed significantly improved potency compared to both the parent and unsubstituted variants, highlighting the importance of specific substitutions in enhancing biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Bromination at the meta position on the phenyl ring enhances potency.

- Electron-withdrawing groups at para positions generally improve activity.

- Steric hindrance from larger substituents negatively affects biological efficacy.

These findings underscore the importance of careful molecular design in developing effective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine, and how are intermediates purified?

Methodological Answer: The compound can be synthesized via nucleophilic substitution using 4-methylpiperidine and 3-bromo-4-methylbenzenesulfonyl chloride. A typical procedure involves:

- Dissolving 4-methylpiperidine in a polar aprotic solvent (e.g., DMF) with a weak base (e.g., sodium carbonate) to maintain pH ~9 .

- Dropwise addition of the sulfonyl chloride derivative under vigorous stirring, followed by reflux for 1–2 hours.

- Precipitation of the product, filtration, and recrystallization from methanol for purification .

Key intermediates, such as 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine, are purified via chromatography or solvent recrystallization to remove unreacted reagents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

- IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).

- ¹H-NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine methyl at δ 1.2–1.4 ppm).

- EI-MS verifies molecular weight (e.g., [M⁺] at m/z 318.23 for C₁₂H₁₆BrNO₂S) .

Discrepancies between expected and observed spectra may arise from impurities or tautomerism. Re-purification via column chromatography (silica gel, ethyl acetate/hexane) or repeated recrystallization is recommended .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be addressed during structural refinement?

Methodological Answer: Use the SHELX system (e.g., SHELXL) for refinement, particularly for high-resolution or twinned data :

Q. What experimental strategies evaluate the compound’s receptor binding or bioactivity?

Methodological Answer:

- In vitro assays : Competitive binding studies using radiolabeled ligands (e.g., ¹⁸F analogs) for serotonin receptors (e.g., 5-HT₇), with IC₅₀ calculations via nonlinear regression .

- Functional assays : Measure cAMP inhibition in HEK-293 cells transfected with target receptors to assess antagonist activity .

- Autoradiography : Map cerebral distribution in rat brain slices using tritiated derivatives .

Q. How can synthetic yields be optimized, and what are common pitfalls?

Methodological Answer:

- Reaction optimization : Use anhydrous conditions to prevent hydrolysis of sulfonyl chloride. Increase equivalents of 4-methylpiperidine (1.2–1.5 eq) to drive the reaction .

- Byproduct mitigation : Monitor reaction progress via TLC (silica, 1:1 ethyl acetate/hexane). If bromine displacement occurs, reduce temperature to 0–5°C during sulfonylation .

- Scale-up challenges : Replace DMF with THF for easier solvent removal. Use flash chromatography for >10 g batches .

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., aromatase CYP19A1). Focus on sulfonyl and bromomethyl groups as hydrogen-bond acceptors .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of piperidine ring conformations in lipid bilayers .

- QSAR models : Corrogate electronic parameters (Hammett σ) of the bromophenyl group with inhibitory activity .

Data Analysis & Contradiction Management

Q. How should conflicting bioactivity data from different assays be interpreted?

Methodological Answer:

- Dose-response validation : Re-test compounds in triplicate using standardized protocols (e.g., CLSI guidelines for antibacterial assays) .

- Receptor subtype specificity : Perform knockout studies (e.g., CRISPR-edited cells lacking 5-HT₇ receptors) to confirm target engagement .

- Meta-analysis : Compare results with structurally analogous compounds (e.g., 4-fluorophenyl derivatives) to identify trends in substituent effects .

Q. What strategies resolve discrepancies between computational predictions and experimental results?

Methodological Answer:

- Force field adjustment : Switch from GAFF to CHARMM36 for piperidine ring flexibility in MD simulations.

- Solvent effects : Include explicit water molecules or membrane mimics (e.g., POPC bilayers) in docking studies .

- Experimental validation : Synthesize and test predicted active analogs (e.g., replacing bromine with chlorine) to validate QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.